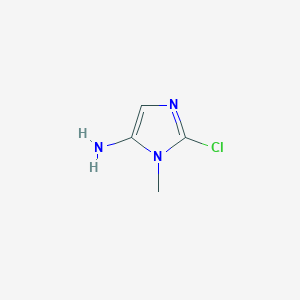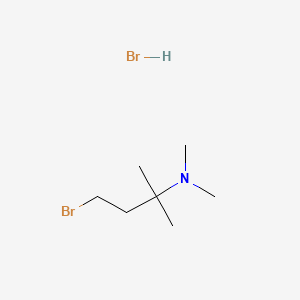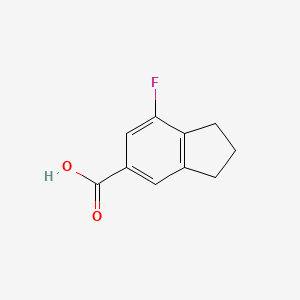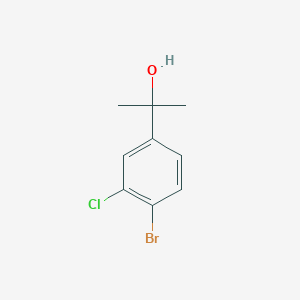
(Dichloromethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)boronic acid is an organoboron compound characterized by the presence of a dichloromethyl group attached to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Dichloromethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of dichloromethyl lithium with boron trihalides, followed by hydrolysis to yield the boronic acid derivative. Another method includes the use of dichloromethyl magnesium chloride (Grignard reagent) reacting with boron esters, followed by acidic workup to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Dichloromethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids with different substituents.
Reduction: Reduction reactions can convert it into simpler boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions include various boronic esters, boronic acids, and substituted boronic acid derivatives .
Applications De Recherche Scientifique
(Dichloromethyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Mécanisme D'action
The mechanism by which (dichloromethyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (Dichloromethyl)boronic acid is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to other boronic acids. For instance, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound offers unique advantages in specific synthetic applications due to its reactivity with nucleophiles and ability to form stable boronate complexes .
Propriétés
IUPAC Name |
dichloromethylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BCl2O2/c3-1(4)2(5)6/h1,5-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRMKJKQCXCUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509566 |
Source


|
| Record name | (Dichloromethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62260-98-4 |
Source


|
| Record name | (Dichloromethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


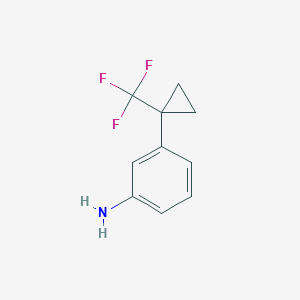

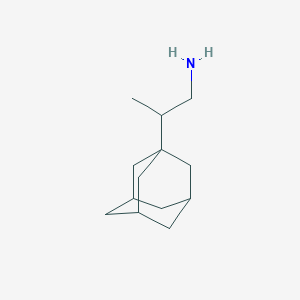
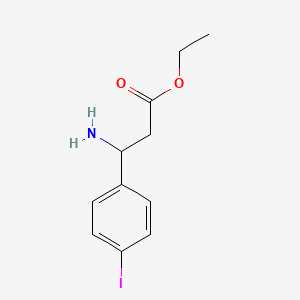
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
